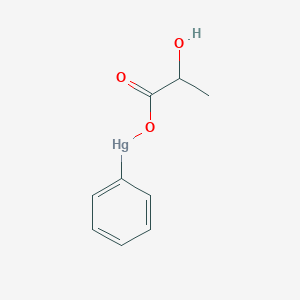
Phenylmercuric lactate
概要
説明
Phenylmercuric lactate is not directly discussed in the provided papers; however, we can infer some information based on related compounds such as phenylmercuric acetate and lactate derivatives. Phenylmercuric acetate is known to be a selective inhibitor of photosynthetic activities in isolated chloroplasts and has been used in medical and agricultural fields . Lactate derivatives, on the other hand, have been studied for their mesomorphic properties and as part of liquid crystalline compounds . Phenylmercuric lactate would likely share some chemical properties with these related compounds due to the presence of the phenylmercury group and the lactate moiety.
Synthesis Analysis
The synthesis of phenylmercuric lactate is not explicitly described in the provided papers. However, similar compounds, such as phenylmercury(II) derivatives, are synthesized through reactions with thiosemicarbazones . A potential synthesis route for phenylmercuric lactate could involve the reaction of phenylmercury compounds with lactic acid or its derivatives, but this is speculative based on the available data.
Molecular Structure Analysis
The molecular structure of phenylmercury(II) acetate has been determined to crystallize in the monoclinic system with discrete molecules characterized by a digonal coordination of the mercury atom . While the exact structure of phenylmercuric lactate is not provided, it may exhibit similar coordination geometry around the mercury atom due to the presence of the phenylmercury moiety.
Chemical Reactions Analysis
Phenylmercury compounds are known to react with various ligands to form novel derivatives. For instance, phenylmercury(II) acetate reacts with thiosemicarbazones to form phenylmercury(II) thiosemicarbazonates with interesting symmetrisation and isomerism properties . Phenylmercuric lactate may also participate in similar reactions, potentially forming complexes with other organic or inorganic ligands.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylmercuric lactate can be partially understood by examining related compounds. Phenylmercuric acetate can be analyzed using sensitive methods that differentiate it from inorganic mercury . Lactate derivatives exhibit specific physical properties such as mesomorphic behavior, which could be influenced by the lactate group . The electrochemical properties of lactate derivatives have also been explored, as seen in the immobilization of lactate oxidase in a poly-o-phenylenediamine film for biosensing applications . These insights suggest that phenylmercuric lactate would have distinct physical and chemical properties that could be analyzed using similar techniques.
科学的研究の応用
Phenylmercuric acetate, a related compound to Phenylmercuric lactate, has been used as a fungicide and slimicide. It is metabolized quickly by soil and aquatic microorganisms, with diphenylmercury identified as a major metabolic product (Matsumura, Gotoh, & Boush, 1971).
The effect of phenylmercuric acetate on the metabolism of [14 C]lactate by rat kidney suggests its impact on metabolic pathways, such as decarboxylation reactions and the TCA cycle (Ellis & Fang, 1973).
Phenylmercuric lactate can inhibit Pseudomonas aeruginosa, a finding that helps understand bacterial resistance to organomercurials (Bennett & Bauerle, 1960).
Phenylmercuric acetate selectively inhibits photosynthetic activities in spinach chloroplasts, affecting processes like photophosphorylation and the activity of ferredoxin-NADP oxidoreductase (Honeycutt & Krogmann, 1972).
The use of phenylmercuric acetate as a preservative in eyedrop formulations is influenced by its storage in polyethylene containers, showing its interaction with different materials (Aspinall et al., 1980).
Phenylmercuric acetate can be vaporized by mercury-resistant bacteria, highlighting its antibacterial action and the resistance mechanisms of certain microorganisms (Tonomura et al., 1968).
Safety And Hazards
将来の方向性
While specific future directions for Phenylmercuric lactate are not detailed in the search results, lactate and lactylation, components of Phenylmercuric lactate, have been the focus of recent research. Studies have revealed the function of lactate and its receptors in the regulation of brain function and summarized the levels of lactylation expression in various brain diseases . This opens up potential future research directions in understanding the role of lactylation in the brain .
特性
IUPAC Name |
2-hydroxypropanoyloxy(phenyl)mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.C3H6O3.Hg/c1-2-4-6-5-3-1;1-2(4)3(5)6;/h1-5H;2,4H,1H3,(H,5,6);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFGSWMKSSCUSU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O[Hg]C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10HgO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044525 | |
| Record name | Phenylmercuric lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylmercuric lactate | |
CAS RN |
122-64-5 | |
| Record name | Mercury, (2-hydroxypropanoato)phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmercuric lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylmercury lactate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylmercuric lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lactatophenylmercury | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




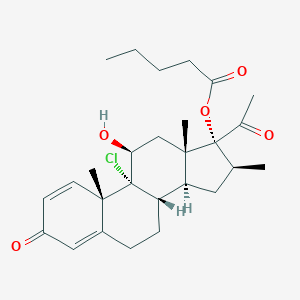
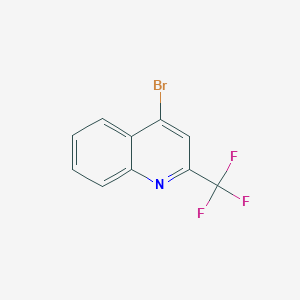
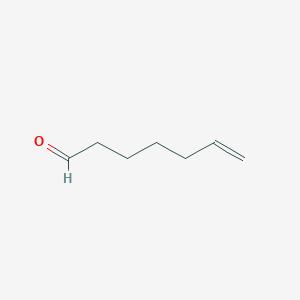
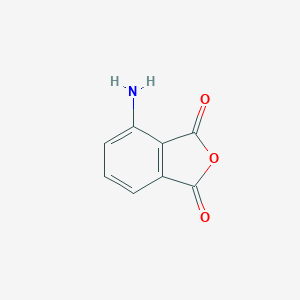
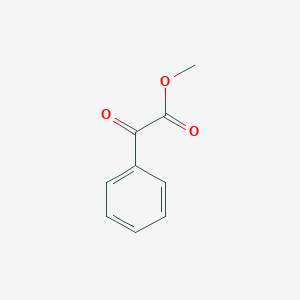
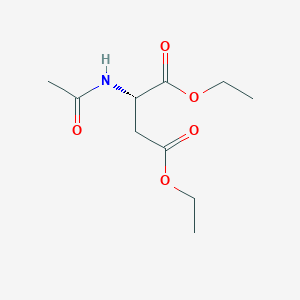
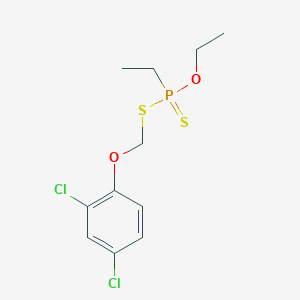
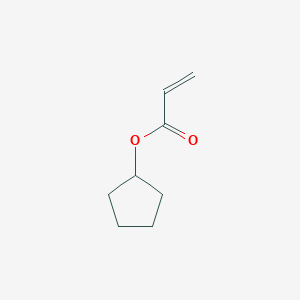
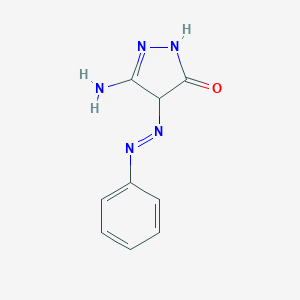
![2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid](/img/structure/B94904.png)
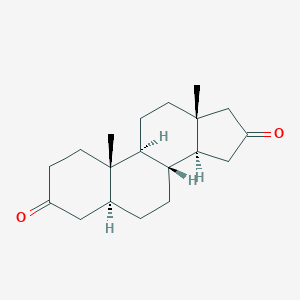
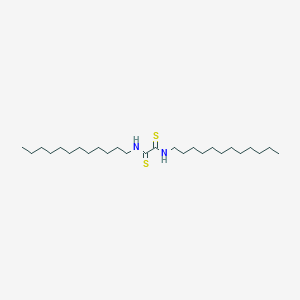
![lithium [2H4]tetrahydroborate(1-)](/img/structure/B94910.png)